((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Description

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) is a useful research compound. Its molecular formula is C31H30O4 and its molecular weight is 466.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) , with the CAS number 137536-94-8 , is a synthetic organic molecule notable for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C₄₇H₃₈O₄

- Molecular Weight : 666.8 g/mol

- IUPAC Name : [(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol

Structural Representation

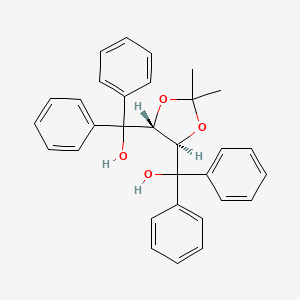

The compound contains a dioxolane ring and bis(diphenylmethanol) groups, contributing to its unique properties. The stereochemistry at the 4 and 5 positions of the dioxolane ring is crucial for its biological activity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Dioxolane Ring | Present |

| Stereochemistry | (4R,5R) |

| Functional Groups | Hydroxyl and Phenolic |

Antioxidant Properties

Research indicates that compounds similar to ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) exhibit significant antioxidant activity. This property is essential for mitigating oxidative stress in biological systems.

Anticancer Activity

Studies have shown potential anticancer effects attributed to dioxolane derivatives. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study : A study published in Molecules (2010) reported that dioxolane derivatives demonstrated cytotoxicity against human cancer cells, suggesting that modifications in the dioxolane structure could enhance therapeutic efficacy .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can lead to altered biochemical processes that may be beneficial in treating metabolic disorders.

Recent Studies

Recent investigations into the biological activities of similar compounds have highlighted their potential in drug development. For instance:

- Antioxidant Activity : A comparative analysis showed that dioxolane derivatives significantly scavenge free radicals, indicating their potential as natural antioxidants .

- Cytotoxic Effects : In vitro studies on human cancer cell lines revealed that these compounds could induce apoptosis through mitochondrial pathways .

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVIRVJQDVCGQX-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369334 | |

| Record name | [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93379-48-7 | |

| Record name | [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

ANone: The molecular formula of TADDOL is C31H30O4 and its molecular weight is 466.57 g/mol.

A: While specific spectroscopic data wasn't extensively detailed in the provided research, TADDOL's structure can be confirmed through NMR (1H and 13C) and IR spectroscopy. X-ray crystallography is frequently employed to confirm the absolute configuration and study its interactions within complexes [, , , ].

A: TADDOL itself is not a catalyst but acts as a chiral ligand in metal complexes, often with titanium, that function as Lewis acid catalysts [, , ]. It can also function as a chiral Brønsted acid catalyst on its own [, , ].

ANone: TADDOL-derived catalysts are highly versatile and have been successfully employed in various asymmetric reactions, including:

- Diels-Alder reactions: Both as a chiral ligand in metal complexes and as a Brønsted acid catalyst [, , , , , ].

- Enantioselective additions to aldehydes and ketones: Notably additions of dialkylzinc, alkyltitanium, and lithium aluminum hydride reagents [].

- Ring-opening of meso-anhydrides: Providing enantioenriched products [].

- Asymmetric Baylis-Hillman reactions: Primarily through the design of homochiral Michael acceptors based on the TADDOL structure [].

- Enantioselective Platinum-catalyzed Diboration: Showing high enantioselectivity in the diboration of terminal alkenes and cis-substituted 1,3-dienes [, ].

- Asymmetric gold-catalyzed cyclopropanation of sulfonium ylides: Enabling access to valuable building blocks with high enantiocontrol [].

- Enantioselective Rhodium-catalyzed [2+2+2] cycloaddition of alkynes and isocyanates: Providing access to indolizidine and quinolizidine scaffolds [].

- Asymmetric allylmetalation followed by ring-closing metathesis: A strategy for the enantioselective synthesis of cyclic β-hydroxyallylsilanes [].

ANone: Several factors contribute to the efficacy of TADDOL-derived catalysts:

- Strong and well-defined chiral environment: The rigid and bulky structure of the TADDOL scaffold effectively transfers chirality to the reacting substrates, leading to high enantioselectivity [, , , ].

- Tunability: The aryl groups on the TADDOL framework can be readily modified, allowing for fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions [, , , , ].

- Versatility: TADDOL can be incorporated into various catalytic systems, including those based on titanium, aluminum, gold, platinum, and rhodium. This versatility makes it a valuable tool for a wide range of asymmetric transformations [, , , , , , , ].

A: The steric and electronic properties of the aryl substituents on the TADDOL scaffold significantly influence the catalyst's enantioselectivity. Bulky substituents generally enhance stereochemical control by creating a more defined chiral pocket around the metal center [, , , ].

ANone: Yes, numerous examples highlight the high enantioselectivity achievable with TADDOL-derived catalysts. For instance:

- Enantioselective Diels-Alder reactions: Up to 92% ee has been reported [].

- Platinum-catalyzed diboration of alkenes: Enantiomeric ratios up to 98:2 have been achieved [].

- Rhodium-catalyzed asymmetric hydroboration of amides: TADDOL-derived phosphoramidites have yielded products with up to 99% ee [, ].

A: Yes, TADDOL derivatives containing polymerizable groups, such as styryl moieties, can be incorporated into polystyrene polymers via copolymerization []. This allows for the creation of heterogeneous catalysts with the chiral TADDOL moiety immobilized on the polymer support.

ANone: Polymer-supported TADDOL catalysts offer several advantages:

- Easy separation and recovery: The catalyst can be easily separated from the reaction mixture by filtration, simplifying purification and enabling catalyst recycling [, ].

- Potential for continuous flow applications: Polymer-supported catalysts are well-suited for continuous flow processes, offering improved process efficiency [].

A: Yes, computational methods, such as density functional theory (DFT) calculations, have been used to study the mechanism of TADDOL-catalyzed reactions and to understand the origins of enantioselectivity [, ]. These studies provide valuable insights into the factors governing catalyst performance and guide the design of new catalysts with improved properties.

A: Modifying the aryl substituents on the TADDOL scaffold significantly impacts its catalytic activity and selectivity. For instance, in the enantioselective rhodium-catalyzed hydroboration of amides, subtle changes in the phosphoramidite ligand structure derived from TADDOL can lead to a complete reversal of enantioselectivity, highlighting the critical role of steric and electronic factors in catalyst performance [].

ANone: Various techniques are employed for characterization, including:

ANone: TADDOL's applications extend beyond traditional organic synthesis and catalysis, showcasing its cross-disciplinary relevance:

- Chiral stationary phases for HPLC: TADDOL derivatives have been used to develop chiral stationary phases for high-performance liquid chromatography, enabling the separation of enantiomers [].

- Chiral 3D covalent organic frameworks (COFs): Enantiopure TADDOL-derived building blocks have been utilized in the construction of chiral 3D COFs, which show promise as chiral stationary phases for HPLC enantioseparation [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.